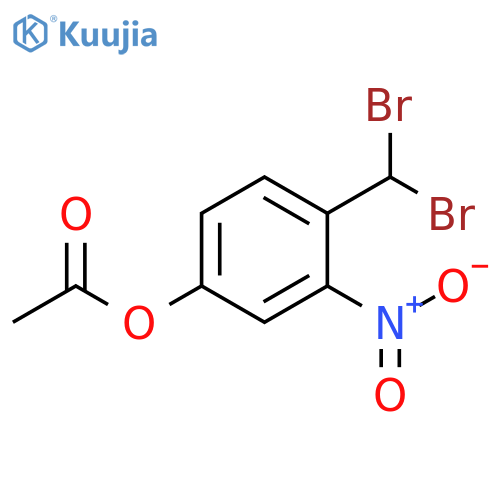

Cas no 90792-80-6 (p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI))

90792-80-6 structure

商品名:p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)

CAS番号:90792-80-6

MF:C9H7Br2NO4

メガワット:352.964181184769

CID:5735841

p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) 化学的及び物理的性質

名前と識別子

-

- p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)

-

- インチ: 1S/C9H7Br2NO4/c1-5(13)16-6-2-3-7(9(10)11)8(4-6)12(14)15/h2-4,9H,1H3

- InChIKey: HKJUIHJYSFJKNC-UHFFFAOYSA-N

- ほほえんだ: C1(OC(=O)C)=CC=C(C(Br)Br)C([N+]([O-])=O)=C1

じっけんとくせい

- 密度みつど: 1.935±0.06 g/cm3(Predicted)

- ふってん: 413.1±45.0 °C(Predicted)

p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

90792-80-6 (p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量